molecular formula C12H13N3O B7511519 N,N-dimethyl-1-phenylpyrazole-3-carboxamide

N,N-dimethyl-1-phenylpyrazole-3-carboxamide

Cat. No. B7511519
M. Wt: 215.25 g/mol
InChI Key: DXWPFESWNNRTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-phenylpyrazole-3-carboxamide, also known as DMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-phenylpyrazole-3-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to activate the adenosine receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-1-phenylpyrazole-3-carboxamide in lab experiments is its well-established synthesis method, which makes it easy to obtain in large quantities. This compound is also relatively stable and has a long shelf-life, making it a convenient tool for scientific research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving N,N-dimethyl-1-phenylpyrazole-3-carboxamide. One area of interest is its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to investigate the mechanisms underlying this effect and to determine whether this compound could be effective in treating cancer in vivo. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency or selectivity for specific targets. Overall, this compound is a valuable tool for investigating various biological processes, and its potential applications in scientific research are vast.

Synthesis Methods

N,N-dimethyl-1-phenylpyrazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of phenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with dimethylformamide. The final step involves the addition of acetic anhydride to the mixture, resulting in the formation of this compound. This synthesis method has been well-established and is widely used in the scientific community.

Scientific Research Applications

N,N-dimethyl-1-phenylpyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N,N-dimethyl-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14(2)12(16)11-8-9-15(13-11)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWPFESWNNRTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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